3-Bromobenzyl alcohol

Catalog No.
S750077
CAS No.
15852-73-0
M.F
C7H7BrO
M. Wt
187.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzyl alcohol

CAS Number

15852-73-0

Product Name

3-Bromobenzyl alcohol

IUPAC Name

(3-bromophenyl)methanol

Molecular Formula

C7H7BrO

Molecular Weight

187.03 g/mol

InChI

InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2

InChI Key

FSWNRRSWFBXQCL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CO

Canonical SMILES

C1=CC(=CC(=C1)Br)CO

The exact mass of the compound 3-Bromobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromobenzyl alcohol is a bifunctional aromatic building block characterized by a benzylic hydroxyl group and a meta-positioned bromine atom. Unlike its ortho- and para-substituted isomers which are typically crystalline solids at room temperature, 3-bromobenzyl alcohol presents as a colorless to pale yellow liquid or low-melting oil, which significantly enhances its processability in continuous flow systems and neat liquid dosing[1]. Chemically, it serves as a highly versatile precursor: the hydroxyl group readily undergoes esterification or controlled oxidation, while the meta-bromine acts as a robust handle for palladium-catalyzed cross-coupling reactions. Its primary procurement value lies in providing a 120-degree structural vector for active pharmaceutical ingredients (APIs) and advanced materials, offering a distinct spatial geometry compared to linear para-substituted analogs [2].

Substituting 3-bromobenzyl alcohol with 4-bromobenzyl alcohol or 2-bromobenzyl alcohol introduces severe process and structural deviations. From a handling perspective, 4-bromobenzyl alcohol and 2-bromobenzyl alcohol are solids that require specific dissolution protocols, whereas the liquid state of 3-bromobenzyl alcohol allows for direct pump transfer, reducing solvent volumes and dust exposure during scale-up[1]. Chemically, substitution with the ortho-isomer introduces significant steric hindrance at the benzylic position, which has been shown to drastically reduce yields in functionalizations [2]. Conversely, substituting with the para-isomer fundamentally alters the spatial geometry of downstream products from a bent 120-degree angle to a linear 180-degree axis, frequently destroying target binding affinity in pharmaceutical structure-activity relationship models [3].

Processability Advantage: Liquid-State Handling vs. Solid Isomers

A critical differentiator for industrial procurement is the physical state of the isomers at ambient conditions. Analytical characterization during hydroboration studies confirmed that 3-bromobenzyl alcohol is isolated and handled as a colorless oil, whereas 4-bromobenzyl alcohol crystallizes as a white solid with a melting point of 76–77 °C [1]. This ~55 °C difference in melting point means that 3-bromobenzyl alcohol can be processed as a neat liquid.

Evidence DimensionPhysical state and melting point
Target Compound DataColorless oil / liquid at room temperature
Comparator Or Baseline4-Bromobenzyl alcohol (White solid, MP 76–77 °C)
Quantified Difference~55 °C reduction in melting point, shifting the material from a solid to a processable liquid
ConditionsAmbient laboratory and manufacturing scale-up conditions

Liquid handling eliminates the need for solid-dosing equipment, prevents dust hazards, and simplifies continuous-flow pumping in large-scale manufacturing.

Chemoselective Oxidation in Complex Precursor Mixtures

In the synthesis of complex molecules, oxidizing the benzylic position without affecting other functional groups is highly valuable. Under cerium-photocatalyzed aerobic oxidation conditions, 3-bromobenzyl alcohol demonstrated high chemoselectivity when reacted in a direct competitive assay against the primary aliphatic alcohol 3-phenylpropanol. The 3-bromobenzyl alcohol was selectively oxidized to 3-bromobenzaldehyde at a 44% yield, while the 3-phenylpropanol was recovered completely unchanged from the reaction mixture[1].

Evidence DimensionSelective oxidation yield in a competitive mixture
Target Compound Data44% yield of the corresponding aldehyde
Comparator Or Baseline3-Phenylpropanol (0% oxidation, recovered unchanged)
Quantified Difference100% selectivity for the benzylic alcohol over the primary aliphatic alcohol
Conditions10 mol % CeCl3·7H2O, aerobic conditions, continuous blue light irradiation

Allows buyers to utilize this compound in complex synthetic sequences without the need for costly and time-consuming protecting-group chemistry for aliphatic alcohols.

Avoidance of Steric Hindrance in Benzylic Functionalization

The meta-positioning of the bromine atom in 3-bromobenzyl alcohol provides a crucial advantage over ortho-substituted analogs during benzylic functionalization. In comparative studies evaluating enzymatic esterification and dehydration, 3-bromobenzyl alcohol provided excellent yields, whereas substitution at the ortho (2-) position proved highly deleterious due to steric clash, with a 2-fluoro analog yielding only 37% of the desired phenylacetic ester [1]. The bulkier 2-bromo analog faces even more severe steric penalties.

Evidence DimensionReaction yield in sterically sensitive benzylic esterification
Target Compound DataExcellent yields (unhindered)
Comparator Or Baseline2-substituted benzyl alcohols (e.g., 2-fluoro dropped to 37% yield)
Quantified Difference>50% yield recovery by moving the halogen from the ortho to the meta position
ConditionsSolid-supported lipase catalyzed esterification/dehydration

Ensures high-yielding downstream functionalization of the benzylic hydroxyl group, which is often severely bottlenecked by ortho-halogen steric hindrance.

API Spatial Geometry: High-Yielding 120-Degree Cross-Coupling

When designing active pharmaceutical ingredients, the spatial orientation of the molecule is dictated by the substitution pattern. In the development of mitochondrial complex 1 inhibitors, 3-bromobenzyl alcohol was successfully utilized in a Suzuki-Miyaura cross-coupling to yield 70.8% of the target intermediate [1]. While 4-bromobenzyl alcohol also couples efficiently, the 3-bromo isomer is uniquely required to project the coupled aryl group at a 120-degree angle (meta vector) rather than a 180-degree angle (para vector), which is critical for fitting specific enzymatic binding pockets.

Evidence DimensionSuzuki-Miyaura coupling yield and resulting structural vector
Target Compound Data70.8% yield, 120° spatial vector
Comparator Or Baseline4-Bromobenzyl alcohol (76% yield, 180° spatial vector)
Quantified DifferenceComparable high yields (>70%), but strictly divergent spatial geometries
ConditionsPd(OAc)2, XPhos, Cs2CO3, dioxane:water (9:1)

Procurement of the 3-bromo isomer is mandatory for SAR optimization when a linear para-geometry fails to achieve target receptor or enzyme binding.

Continuous Flow API Synthesis

Due to its liquid state at room temperature, 3-bromobenzyl alcohol is the preferred isomer for continuous flow manufacturing, allowing neat pumping and eliminating the solid-handling bottlenecks associated with 4-bromobenzyl alcohol [1].

Structure-Activity Relationship (SAR) Library Generation

It is the required building block when medicinal chemists need to introduce a 120-degree bend in biaryl systems via Suzuki or Heck couplings, specifically when linear (para) geometries fail to bind target receptors [2].

Chemoselective Multi-Step Synthesis

Ideal for complex precursor synthesis where the benzylic hydroxyl group must be oxidized to an aldehyde or ketone without utilizing protecting groups on co-existing aliphatic alcohols [3].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15852-73-0

Wikipedia

3-Bromobenzyl alcohol

Dates

Last modified: 08-15-2023

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